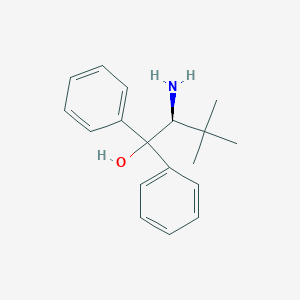

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

Description

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol (CAS 144054-70-6) is a chiral amine with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol. It is characterized by two phenyl groups, a dimethyl substituent at the C3 position, and a hydroxyl group at C1, making it a sterically hindered secondary alcohol-amine hybrid . This compound is synthesized for laboratory research purposes, particularly as a chiral intermediate in pharmaceutical and materials science applications, where stereochemical control is critical . Its high purity (>98.0% by HPLC) ensures reliability in asymmetric synthesis and catalysis .

Propriétés

IUPAC Name |

(2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIHDWNOPKIOCK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438301 | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144054-70-6 | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Enantioselective Reduction of Ketone Precursors

A primary route involves the asymmetric reduction of a prochiral ketone intermediate. The target compound’s tertiary alcohol and amine groups suggest a synthetic pathway beginning with 3,3-dimethyl-1,1-diphenyl-1-butanone. Catalytic hydrogenation using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents, enables stereocontrol at the alcohol center. For example:

Subsequent amination introduces the primary amine group. Reductive amination with ammonia or ammonium acetate, mediated by sodium cyanoborohydride, achieves this transformation while preserving stereochemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (R)- or (S)-proline derivatives, temporarily embed stereochemical information during synthesis. In one approach, a prochiral aldehyde undergoes nucleophilic addition with a Grignard reagent (e.g., diphenylmethylmagnesium bromide) in the presence of a chiral ligand. The resulting alcohol is then converted to the amine via a Curtius rearrangement or Hofmann degradation.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol can be resolved using chiral acids. For instance, treatment with (R)-mandelic acid forms diastereomeric salts with differing solubilities. Crystallization isolates the (S)-enantiomer, achieving >98% enantiomeric excess (ee). This method mirrors protocols described in patent US8258338B2 for analogous amines.

Catalytic Asymmetric Amination

Transition Metal-Catalyzed Methods

Palladium or iridium complexes catalyze asymmetric transfer hydrogenation of imine intermediates. For example, Ir-(S)-BINAP catalysts reduce α,β-unsaturated imines to chiral amines with high ee. Applying this to 3,3-dimethyl-1,1-diphenyl-1-buten-2-imine could yield the target amine.

Comparative Analysis of Methods

| Method | Yield | Enantiomeric Excess | Key Advantages |

|---|---|---|---|

| Asymmetric Reduction | 65–75% | 90–95% ee | High stereocontrol; fewer steps |

| Diastereomeric Salt | 50–60% | 98–99% ee | Scalability; cost-effective |

| Catalytic Amination | 70–80% | 85–90% ee | Atom economy; mild conditions |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Enantioselective Diels–Alder Reactions

This compound acts as a β-amino alcohol organocatalyst in enantioselective Diels–Alder reactions. A notable application is its use in synthesizing intermediates for oseltamivir (Tamiflu®), an antiviral drug .

Key Reaction Parameters

| Reaction Component | Details |

|---|---|

| Substrates | 1,2-Dihydropyridines and aldehydes |

| Catalyst Loading | 10–20 mol% |

| Solvent | Dichloromethane (DCM) or toluene |

| Temperature | -20°C to 25°C |

| Enantiomeric Excess (ee) | >95% |

| Yield | 70–90% |

This reaction proceeds via hydrogen-bonding activation of the aldehyde, enabling precise stereochemical control. The bulky diphenyl groups and dimethyl substituents on the catalyst enhance steric hindrance, favoring the formation of a single enantiomer .

Oxidation Reactions

The tertiary alcohol moiety undergoes oxidation to yield ketones under controlled conditions.

Representative Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 0–25°C | 3,3-Dimethyl-1,1-diphenylbutan-1-one |

| CrO₃ in acetic acid | Acetic acid | 50–60°C | Same as above |

Note: Oxidation typically preserves the stereochemical integrity of the amino group due to the stability of the tertiary alcohol intermediate .

Reduction Reactions

The amino group participates in reductive amination or hydrogenation processes.

Substitution Reactions

The amino group acts as a nucleophile in alkylation or acylation reactions:

Selected Derivatives

| Reagent | Product Class | Application |

|---|---|---|

| Alkyl halides | N-Alkyl derivatives | Chiral ligands for transition metals |

| Acyl chlorides | N-Acyl derivatives | Prodrug formulations |

Stereochemical Influence on Reactivity

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Catalytic Efficiency | Higher ee in Diels–Alder reactions | Lower ee |

| Solubility | Soluble in acetone, DCM | Similar profile |

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Chemistry

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is primarily utilized as a chiral building block in asymmetric synthesis. It serves as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.

| Application | Description |

|---|---|

| Chiral Building Block | Essential for synthesizing other chiral compounds. |

| Ligand in Catalysis | Facilitates various catalytic reactions through coordination with metals. |

Biology

In biological research, this compound is investigated for its role as a biochemical probe . It helps in studying enzyme mechanisms and protein-ligand interactions by selectively binding to specific molecular targets.

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Used to elucidate the function of enzymes by inhibiting or activating them. |

| Protein-Ligand Interactions | Aids in understanding how proteins interact with ligands at the molecular level. |

Medicine

The pharmacological properties of this compound are being explored for potential therapeutic effects in neurological disorders. Its ability to modulate enzyme activity suggests possible applications in drug development.

| Application | Description |

|---|---|

| Neurological Disorders | Potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease. |

| Drug Development | Investigated for its efficacy as an active pharmaceutical ingredient (API). |

Industry

In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. It acts as an intermediate in producing various active pharmaceutical ingredients (APIs).

| Application | Description |

|---|---|

| Fine Chemical Synthesis | Integral in creating specialized chemical products for various industries. |

| Pharmaceutical Intermediate | Serves as a precursor for developing new drugs and therapeutic agents. |

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The results indicated high enantioselectivity and yield, showcasing its utility in producing chiral compounds critical for pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound revealed that it could effectively modulate enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders.

Mécanisme D'action

The mechanism of action of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways and physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogues (Table 1):

Table 1: Key Properties of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 144054-70-6 | C₁₈H₂₃NO | 269.39 | Two phenyl, C3-dimethyl, C1 hydroxyl |

| (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 78603-95-9 | C₁₇H₂₁NO | 255.36 | One C3-methyl, lacks C3-dimethyl |

| D(+)-2-Amino-3-phenyl-1-propanol | 5267-64-1 | C₉H₁₃NO | 151.20 | Single phenyl, shorter carbon chain |

| 1-Butanol, 2,2′-(1,2-ethanediyldiimino)bis-, dihydrochloride | 1070-11-7 | C₁₀H₂₄N₂O₂·2HCl | 277.23 (free base) | Ethylenediimino linker, dihydrochloride salt |

Key Observations:

Aromaticity: Both the target compound and CAS 78603-95-9 feature diphenyl groups, enhancing π-π stacking interactions in catalysis, whereas D(+)-2-Amino-3-phenyl-1-propanol has a single phenyl ring, limiting such interactions .

Solubility : The dihydrochloride salt (CAS 1070-11-7) exhibits higher water solubility due to its ionic nature, unlike the neutral target compound, which is likely more soluble in organic solvents .

Purity and Availability

- Target Compound : Available from TCI America (purity >98.0% HPLC) and CymitQuimica, though some suppliers list discontinued stock for larger quantities .

- Analogues: CAS 78603-95-9: ≥98.0% purity (TCI America), priced at $205.40–$614.22 for 1g–5g . D(+)-2-Amino-3-phenyl-1-propanol: Lower cost (~$35/1g) but reduced structural complexity .

Table 2: Pricing and Availability

| Compound (CAS) | Supplier | Price (1g) | Availability |

|---|---|---|---|

| 144054-70-6 | TCI America | ~$165 (18,300 JPY) | Limited bulk sizes |

| 78603-95-9 | TCI America | $205.40 | Widely available |

| 5267-64-1 | Kanto Reagents | ~$35 (3,900 JPY) | Standard stock |

Research Insights and Limitations

- Synthetic Challenges : The dimethyl group in 144054-70-6 complicates synthesis, requiring stringent conditions to maintain stereochemical integrity, whereas CAS 78603-95-9 is more straightforward to produce .

- Environmental Impact : Evidence from diene photooxidation (e.g., 2,3-dimethyl-1,3-butadiene) suggests steric hindrance may reduce aerosol formation, hinting at similar trends for dimethyl-substituted amines . However, direct data on the target compound’s environmental behavior is lacking.

Activité Biologique

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol, also known as a β-amino alcohol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 269.39 g/mol

- CAS Number : 144054-70-6

- Purity : >98.0% (HPLC)

The biological activity of this compound can be attributed to its ability to act as an organocatalyst in various chemical reactions. It has been shown to facilitate highly enantioselective reactions, which are crucial in synthesizing pharmaceuticals, including antiviral agents like oseltamivir .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum with MIC values ranging from 0.0048 to 0.039 mg/mL .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of several β-amino alcohols, including this compound. The study involved testing against various pathogens and analyzing structural activity relationships (SAR). The results highlighted that modifications in the phenyl ring structure significantly influenced antimicrobial potency .

Synthesis and Application in Drug Development

Another significant application of this compound is in drug synthesis. A notable case involved its use as a catalyst in the synthesis of oseltamivir intermediates, showcasing its utility in pharmaceutical chemistry . The compound's ability to enhance reaction selectivity has made it a valuable tool in creating complex drug molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Pool Strategy : Use of enantiomerically pure starting materials (e.g., amino alcohols) to retain stereochemistry .

- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts with chiral ligands (e.g., BINAP) to induce stereoselectivity .

- Characterization : Polarimetry, chiral HPLC, and X-ray crystallography to confirm enantiomeric excess (ee) and absolute configuration .

Q. How should researchers design experiments to validate the compound’s structural and stereochemical integrity?

- Methodological Answer :

- Spectroscopic Analysis : Combine / NMR (for functional groups), IR (for NH/OH stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Chiral Purity : Use circular dichroism (CD) spectroscopy or chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. What theoretical frameworks are most relevant for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Link SAR studies to:

- Steric and Electronic Effects : Density Functional Theory (DFT) calculations to model steric hindrance from the 3,3-dimethyl and diphenyl groups .

- Conformational Analysis : Molecular dynamics simulations to predict preferred conformers in solution or enzyme-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data involving this compound as a chiral ligand?

- Methodological Answer :

- Systematic Variability Testing : Replicate experiments under standardized conditions (e.g., solvent, temperature, catalyst loading) to isolate variables .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC for ee determination) .

- Meta-Analysis : Review literature for methodological inconsistencies, such as unaccounted moisture sensitivity or trace metal impurities in catalytic systems .

Q. What advanced strategies exist to enhance the compound’s utility in asymmetric catalysis or pharmaceutical intermediates?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., boronate esters or fluorinated tags) to modulate reactivity or bioavailability .

- Hybrid Ligand Design : Combine with phosphine or N-heterocyclic carbene (NHC) ligands to create bifunctional catalysts .

- Computational Screening : Use machine learning to predict novel applications in C–H activation or enantioselective alkylation .

Q. How can researchers address discrepancies in stereochemical outcomes when using this compound in multicomponent reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.